molecular formula C13H6Cl2N2O5 B1596349 4,4'-Dichloro-3,3'-dinitrobenzophenone CAS No. 7498-65-9

4,4'-Dichloro-3,3'-dinitrobenzophenone

Cat. No. B1596349
CAS RN: 7498-65-9
M. Wt: 341.1 g/mol
InChI Key: SOJWEAJNHAWZTG-UHFFFAOYSA-N
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Description

4,4'-Dichloro-3,3'-dinitrobenzophenone (DCNB) is a widely used reagent in organic synthesis and has a variety of applications in scientific research. DCNB is a nitroaromatic compound that is used in a variety of chemical reactions, including the synthesis of heterocyclic compounds, the synthesis of polymers, and the synthesis of drugs. DCNB has also been used in the synthesis of pharmaceuticals, agrochemicals, and biocides. DCNB is a highly reactive compound and has been used in a variety of reactions, including the nitration of aromatic compounds, the oxidation of alcohols, and the reduction of nitro compounds. DCNB is a useful reagent for the synthesis of a variety of complex molecules and is also used in the synthesis of pharmaceuticals, agrochemicals, and biocides.

Scientific Research Applications

Synthesis Processes

4,4'-Dichloro-3,3'-dinitrobenzophenone, a derivative of benzophenone, has been studied in various synthesis processes. Lei Da (2015) investigated its synthesis from chlorobenzene and chlorobenzoyl chloride, highlighting a three-step reaction process including Friedel-Crafts acylation, nitration, and alkaline hydrolysis, achieving a high total yield and purity of the final product (Lei Da, 2015). Similarly, Venugopal and Reddy (2001) synthesized novel compounds by reacting related substances, which showed significant antimicrobial activity against bacteria and fungi (Venugopal & Reddy, 2001).

Photolabile Protecting Groups

Compounds derived from 4,4'-Dichloro-3,3'-dinitrobenzophenone have been used as photolabile protecting groups in organic synthesis. This application is important for generating photolabile 'caged' precursors of biologically active substances, as studied by Tyrone J. Hogenauer, Zhefeng Cai, and Katja Michael (2009) (Hogenauer, Cai, & Michael, 2009).

Polymer Synthesis

Yang et al. (2002) explored the use of related compounds in the formation of organosoluble and optically transparent fluorine-containing polyimides. These materials exhibit high thermal stability and good mechanical properties, making them suitable for use in electronics and other high-performance applications (Yang, Hsiao, & Chen, 2002).

Crystal Packing Studies

Studies by Tejender S. Thakur and S. Singh (2015) on related dinitrobenzophenone polymorphs have shed light on the role of dipole-dipole interactions in crystal packing. This research is significant for understanding molecular interactions and stability in crystalline structures (Thakur & Singh, 2015).

Environmental and Biological Applications

Research by Shea, Weber, and Overcash (1983) explored the biological activities of compounds related to 4,4'-Dichloro-3,3'-dinitrobenzophenone in plant-soil systems. This work is crucial for understanding the environmental impact and potential applications of such compounds in agriculture and environmental science (Shea, Weber, & Overcash, 1983).

properties

IUPAC Name

bis(4-chloro-3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2N2O5/c14-9-3-1-7(5-11(9)16(19)20)13(18)8-2-4-10(15)12(6-8)17(21)22/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJWEAJNHAWZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50324703
Record name 4,4'-Dichloro-3,3'-dinitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dichloro-3,3'-dinitrobenzophenone

CAS RN

7498-65-9
Record name NSC407564
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Dichloro-3,3'-dinitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Dichloro-3,3'-dinitrobenzophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RS Begunov, AN Valyaeva, MY Borisova… - Polymer Science Series …, 2011 - Springer
Di(benzamido)-substituted poly(diphenylene ketone) is synthesized by the Ni-catalyzed homopolycondensation of previously unknown 4,4′-dichloro-3,3′-di(benzamido)…
Number of citations: 1 link.springer.com
OG Backeberg, JLC Marais - Journal of the Chemical Society …, 1945 - pubs.rsc.org
… in acetic acid solution, either by fuming nitric acid or by chromic acid, to 4 : 4’-dichlorobenzophenone, while fuming nitric acid alone forms 4 : 4’dichloro-3 : 3’-dinitrobenzophenone (111) …
Number of citations: 19 pubs.rsc.org
EJ Corey, T Durst - Journal of the American Chemical Society, 1968 - ACS Publications
The reaction of-lithio sulfinamide derivatives with aldehydes and ketones affords ß-hydroxy sulfinamides by carbonyl addition. These adducts undergo smooththermolysis in the range …
Number of citations: 92 pubs.acs.org
RF Heck - Journal of the American Chemical Society, 1968 - ACS Publications
A synthesis of diaryl ketones from arylmercuric salts Page 1 5546 late, 4.87g (11 mmol) of lead tetraacetate, 0.022 g (0.1 mmol) of palladium acetate, and 10 ml of acetonitrile under 40 …
Number of citations: 156 pubs.acs.org
EW Neuse - Synthesis and Degradation Rheology and Extrusion, 2005 - Springer
Outstanding performance characteristics under unusual and demanding operating conditions are the hallmarks of a class of macromolecular compounds commonly referred to as …
Number of citations: 115 link.springer.com
S Abuzar, S Sharma, N Fatma, S Gupta… - Journal of medicinal …, 1986 - ACS Publications
“Worm recovery from control (mean with range) a= 40 (36-43), b= 30 (16-75), c= 20 (8-95). were given to hamsters infected with A. ceylanicum at a dose of 250 mg/kg, po, for 1 day. …
Number of citations: 3 pubs.acs.org
J Forrest, O Stephenson, WA Waters - Journal of the Chemical Society …, 1946 - pubs.rsc.org
… with pyridine it gives 1 : 1-dichhro-2 : 2-di-(4chZoro-3-nitropheny~eChyZerts which can be oxidised by chromic acid in glacial acetic acid to 4 : 4'-dichloro3 : 3'-dinitrobenzophenone (XVII…
Number of citations: 32 pubs.rsc.org
N Viswanathan, BS Joshi… - Indian Journal …, 1985 - Council of Scientific & Industrial …
Number of citations: 3

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